3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one
Overview
Description
3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: 4-ethoxyaniline
Step 1: Nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline.
Step 2: Reduction of the nitro group to form 4-ethoxy-2-aminophenol.
Step 3: Cyclization with acetyl chloride and chloroacetyl chloride to form the quinoline core.
Step 4: Chlorination at the 6-position using a chlorinating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions at the chloro position using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino, thiol, or other substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Potential antimicrobial properties against bacteria and fungi.
Anticancer Activity: Studied for its potential anticancer properties.
Medicine
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Material Science:
Mechanism of Action
The mechanism of action of 3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one depends on its specific biological activity. For example:
Antimicrobial Activity: May involve inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer Activity: May involve inhibition of cell proliferation pathways or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinolin-2(1H)-one: A simpler derivative without the acetyl and ethoxy groups.
Uniqueness
3-acetyl-6-chloro-4-(4-ethoxyphenyl)quinolin-2(1H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
3-acetyl-6-chloro-4-(4-ethoxyphenyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-3-24-14-7-4-12(5-8-14)18-15-10-13(20)6-9-16(15)21-19(23)17(18)11(2)22/h4-10H,3H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWMRUBDVCAOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.